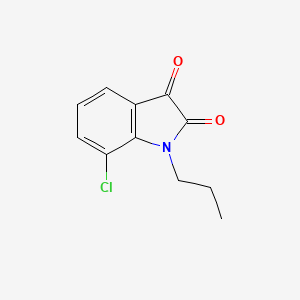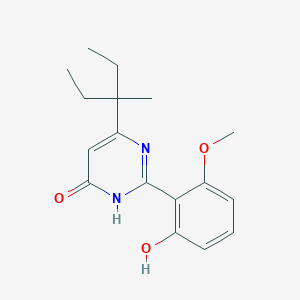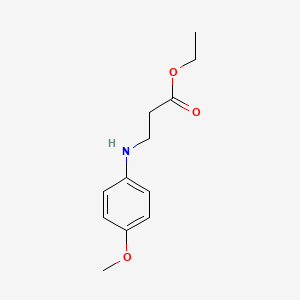
N-(4-Carboxyphenyl)isonicotinamide 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It is a ligand that can form metal-organic frameworks (MOFs) and has applications in catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide can be synthesized through a series of chemical reactions involving the functionalization of isonicotinamideThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO and DMF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield higher oxidation state derivatives, while reduction would produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors.
Mechanism of Action
The mechanism by which N-(4-Carboxyphenyl)isonicotinamide 1-oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like oxidation and reduction. The molecular targets include metal ions, and the pathways involved are typically related to catalytic cycles in which the compound participates .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the isonicotinamide core but lacks the carboxyphenyl group and the 1-oxide functionality.
Isonicotinic acid: Similar in structure but without the amide and 1-oxide functionalities.
4-Carboxyphenyl isonicotinamide: Lacks the 1-oxide group but has the carboxyphenyl and isonicotinamide moieties.
Uniqueness
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to its dual functionalization with both a carboxyphenyl group and an N-oxide group. This dual functionality allows it to form more complex and stable metal-organic frameworks compared to its similar compounds, enhancing its utility in catalysis and material science .
Properties
CAS No. |
62833-96-9 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12124454.png)



